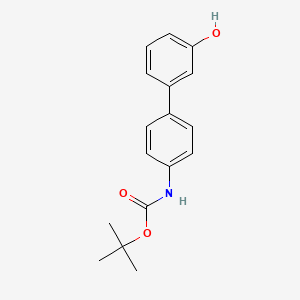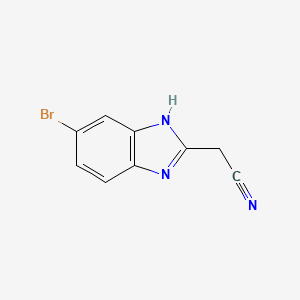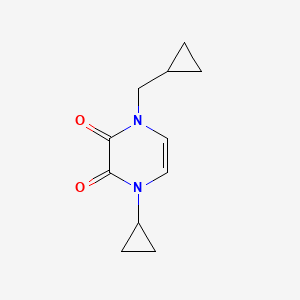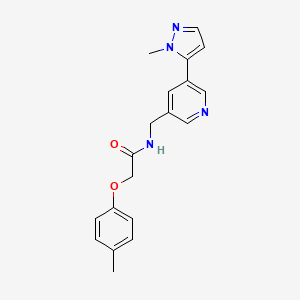![molecular formula C8H16ClNO B2475689 (1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanamine;hydrochloride CAS No. 2416235-07-7](/img/structure/B2475689.png)
(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2416235-07-7 . It has a molecular weight of 177.67 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H15NO.ClH/c1-7-4-8(5-7,6-9)2-3-10-7;/h2-6,9H2,1H3;1H . This indicates that the compound has a bicyclic structure with an oxygen atom incorporated into one of the rings. The presence of a nitrogen atom suggests that it may also have amine functional groups. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 177.67 .Applications De Recherche Scientifique
Anticancer Potential of Norcantharidin Analogs
Norcantharidin, a compound related to the family of bicyclic structures similar to the queried compound, shows significant anticancer activity with reduced side effects compared to its parent compound, cantharidin. Researchers have investigated the potential of norcantharidin analogs, emphasizing their anticancer activities and the importance of structural modification to enhance efficacy and reduce toxicity. This exploration suggests a continued interest in modifying bicyclic structures for improved therapeutic outcomes in oncology (L. Deng & Shenlong Tang, 2011).
Serotonin 5-HT2A Receptor Agonists in CNS Disorders
Compounds targeting the serotonin 5-HT2A receptors, including bicyclic and tricyclic structures, have garnered attention for their potential in treating central nervous system (CNS) disorders, such as depression, anxiety, and schizophrenia. The focus on 5-HT2A receptor agonists highlights the interest in developing therapeutics that modulate serotonin pathways, potentially implicating similar structures in neuroscience research (G. Giovanni & P. Deurwaerdère, 2017).
Environmental and Ecological Impact Studies
Research on the environmental and ecological impacts of chemical compounds, including those with complex bicyclic structures, remains a critical area of study. Investigations into the occurrence, degradation, and toxicity of synthetic compounds, such as triclosan, offer a framework for understanding how similar chemicals might interact with ecosystems and human health. These studies underscore the importance of assessing the environmental footprint of chemical substances (G. Bedoux et al., 2012).
Neurobiological and Psychopharmacological Research
The exploration of compounds that interact with neurotransmitter systems, including serotonin and dopamine pathways, for the treatment of mood disorders, highlights a broad interest in understanding brain function and developing new therapeutic strategies. Bicyclic compounds that modulate neurotransmitter receptors or enzymes involved in neurotransmission could offer novel approaches to treating psychiatric and neurodegenerative diseases (B. McEwen & J. Olié, 2005).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
(1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-7-4-8(5-7,6-9)2-3-10-7;/h2-6,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLRCGZLWLYRIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(CCO2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2475609.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromofuran-2-yl)methanone](/img/structure/B2475612.png)

amine hydrochloride](/img/structure/B2475614.png)
![6-Acetyl-2-(5-chloro-2-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2475616.png)


![[4-[(Z)-2-Cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2475620.png)
![6-[(5-Chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2475622.png)

